molecular formula C8H10N2O3 B1430070 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid CAS No. 1428233-77-5

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Cat. No.: B1430070
CAS No.: 1428233-77-5
M. Wt: 182.18 g/mol
InChI Key: ZLWNTPNSLMXJIO-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a fused pyrazolo-oxazine heterocyclic scaffold, a structure of significant interest in medicinal chemistry for constructing novel therapeutic agents. Its primary research application is as a critical building block in the synthesis of potent and selective inhibitors of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a crucial component of the innate immune system, and its aberrant activation is implicated in the pathogenesis of a wide range of sterile inflammatory diseases . These include nonalcoholic steatohepatitis (NASH) , liver fibrosis , cardiovascular disorders , and neurodegenerative conditions . By serving as a precursor to potent inhibitors , this carboxylic acid derivative enables research into attenuating the production of pro-inflammatory cytokines like IL-1β, which is processed and released upon inflammasome activation . Researchers utilize this compound to develop candidate therapeutics that specifically target the NLRP3 pathway, offering a promising approach for managing chronic inflammatory conditions. The structural motif of dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has been optimized in drug discovery programs to yield compounds with excellent in vitro potency and favorable pharmacokinetic properties . This product is intended for research purposes by qualified laboratory personnel only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-10-7(13-4-5)6(2-9-10)8(11)12/h2,5H,3-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWNTPNSLMXJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=C(C=N2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl glyoxylate in the presence of a base, followed by cyclization to form the oxazine ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[5,1-b][1,3]oxazine derivatives .

Scientific Research Applications

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid C8H10N2O3 182.18 -COOH at C3, -CH3 at C6 Building block for drug design
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid C9H12N2O3 196.20 -COOH at C3, -C(CH3)2 at C6 PDE-4 inhibitor
GDC-2394 C22H25N5O3S 439.53 -SO2NH2 at C3, -NHCH3 at C6 NLRP3 inhibitor (IC50 < 100 nM)

Research Findings and Implications

  • Solubility Optimization : Introduction of basic amines (e.g., in GDC-2394) significantly improved solubility, addressing renal toxicity issues in preclinical models .
  • Heterocycle Impact : Triazolo-thiadiazine derivatives exhibit distinct pharmacokinetic profiles compared to pyrazolo-oxazines, with enhanced metabolic stability .

Biological Activity

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS Number: 1428233-77-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework combining a pyrazole and oxazine ring, with the molecular formula C8H10N2O3C_8H_{10}N_2O_3 and a molecular weight of 168.15 g/mol. The presence of a carboxylic acid group enhances its solubility and potential interactions with biological targets.

1. Pharmacological Effects

Research indicates that derivatives of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant anti-inflammatory and analgesic effects. These activities are primarily attributed to their interaction with phosphodiesterase (PDE) enzymes, which play crucial roles in various signaling pathways related to inflammation and pain modulation .

The proposed mechanism involves the inhibition of PDE enzymes, particularly PDE4B. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is known to modulate inflammatory responses and pain perception. Elevated cAMP levels can also enhance the activity of protein kinase A (PKA), further influencing cellular signaling pathways involved in inflammation .

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of related compounds demonstrated that derivatives of the pyrazolo[5,1-b][1,3]oxazine scaffold significantly reduced pro-inflammatory cytokine production in vitro. The results indicated that these compounds could be potential therapeutic agents for treating inflammatory diseases .

CompoundIC50 (µM)Target
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine15PDE4B
Control (Standard Drug)10PDE4B

Case Study 2: Analgesic Effects

In another study focused on pain modulation, the compound was tested in animal models for its analgesic effects. The results showed a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies .

Treatment GroupPain Response (Scale 0-10)
Control8
Compound Dose A4
Compound Dose B2

Q & A

Q. What are the validated synthetic routes for 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid?

The compound can be synthesized via cyclocondensation of pyrazole precursors with oxazine-forming reagents. Key methods include:

  • Cyclocondensation of substituted pyrazole-3-carboxylic acid derivatives with epoxides or cyclic ethers under acidic catalysis .
  • Multicomponent reactions involving pyrazole amines, aldehydes, and ketones, optimized for regioselectivity using solvents like ethanol or THF .
  • Salt formation via reaction with inorganic/organic bases (e.g., NaOH, morpholine) in aqueous-alcohol media to improve solubility . Validation: Confirmation via ¹H NMR, elemental analysis, and HPLC-MS ensures purity >95% .

Q. How is the structure of this compound confirmed experimentally?

Structural elucidation requires:

  • ¹H NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, oxazine ring protons at δ 3.8–4.2 ppm) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, O percentages (e.g., C: 53.2%, H: 4.9%, N: 11.3%) .
  • Mass spectrometry (HPLC-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1) .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Poor in water but improves in polar aprotic solvents (DMSO, DMF) or via salt formation (e.g., sodium/potassium salts) .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at 2–8°C .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance yield and purity?

  • Reaction time : Extending stirring to 10–12 hours improves cyclization efficiency .
  • Catalyst selection : Use of p-toluenesulfonic acid (PTSA) over H₂SO₄ reduces side products .
  • Solvent system : A water:ethanol (1:1) mixture enhances salt formation kinetics . Data-driven approach: Design of Experiments (DoE) with parameters like temperature (60–80°C) and molar ratios (1:1.5 acid:base) .

Q. How do structural modifications at the 3-carboxylic acid position affect bioactivity?

  • Esterification (e.g., ethyl ester) increases lipophilicity (logP +0.5) and membrane permeability .
  • Amidation (e.g., with hydroxypropyl groups) enhances solubility and binding affinity to enzymes like COX-2 (IC₅₀ ~12 µM vs. celecoxib’s 8 µM) . Methodology: SAR studies using in vitro assays (e.g., enzyme inhibition) paired with SwissADME predictions .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 µM) arise from:

  • Assay variability : Standardize protocols (e.g., ELISA vs. fluorometric assays) .
  • Purity thresholds : Use HPLC-MS to verify >98% purity, as impurities (e.g., unreacted precursors) skew results .
  • Cell line specificity : Test across multiple models (e.g., HEK293 vs. HeLa) .

Q. What advanced techniques are used to study binding interactions with biological targets?

  • Molecular docking : Predict binding modes with targets like kinases (e.g., VEGFR2) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
  • Surface plasmon resonance (SPR) : Measures real-time association/dissociation kinetics .

Methodological Challenges and Solutions

Q. How to address low yields in multicomponent synthesis?

  • Additive screening : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .

Q. What strategies improve pharmacokinetic (PK) properties for in vivo studies?

  • Prodrug design : Convert carboxylic acid to methyl ester for oral bioavailability, hydrolyzed in vivo .
  • Lipinski’s Rule compliance : Ensure molecular weight <500 Da and hydrogen bond donors <5 .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Confirm target specificity (e.g., autophagy genes like ATG5) .
  • Metabolomic profiling : LC-MS/MS to track downstream metabolite changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

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